REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][CH:4]=1.[I:13]N1C(=O)CCC1=O>C(O)(=O)C>[I:13][C:4]1[CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[C:7]([NH2:9])=[N:8][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
|
14.6 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C(=N1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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280 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 21 hours and 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
|
Type
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DISSOLUTION
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Details
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the residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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The ethyl acetate layer was washed with a saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated brine solution, dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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FILTRATION
|
Details
|
a resulted precipitate was filtered
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Type
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WASH
|
Details
|
washed with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=NC1OC)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 85.5 mmol | |
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 98.9% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |